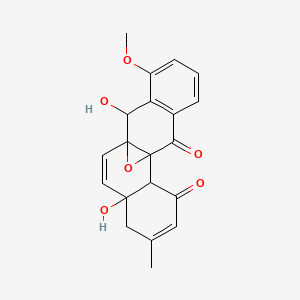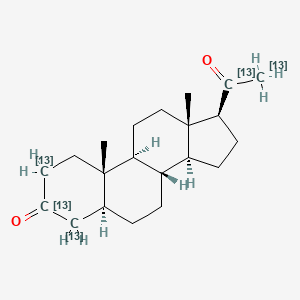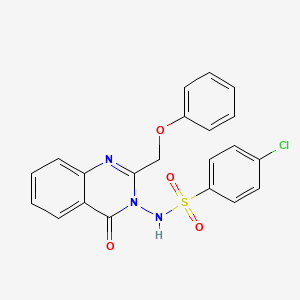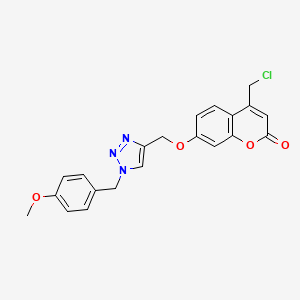
hCAXII-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCAXII-IN-2 is a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII) and human carbonic anhydrase IX (hCA IX). These enzymes are involved in various physiological processes, including pH regulation and ion transport. This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of hCAXII-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic aldehydes and hydrazides.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against hCA XII and hCA IX. .
Chemical Reactions Analysis
hCAXII-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly used to introduce different substituents onto the core structure of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hCAXII-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of carbonic anhydrases, providing insights into enzyme function and regulation.
Biology: The compound is used to investigate the role of carbonic anhydrases in various biological processes, including pH regulation and ion transport.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where carbonic anhydrase activity is dysregulated, such as cancer and glaucoma.
Industry: The compound may be used in the development of new drugs and diagnostic tools targeting carbonic anhydrases .
Mechanism of Action
hCAXII-IN-2 exerts its effects by binding to the active site of human carbonic anhydrase XII and human carbonic anhydrase IX, inhibiting their enzymatic activity. The compound interacts with key amino acid residues in the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts pH regulation and ion transport processes, leading to various physiological effects .
Comparison with Similar Compounds
hCAXII-IN-2 is unique in its high selectivity and potency for human carbonic anhydrase XII and human carbonic anhydrase IX compared to other inhibitors. Similar compounds include:
hCAIX/XII-IN-2: Another potent inhibitor of human carbonic anhydrase IX and human carbonic anhydrase XII, but with different inhibitory constants.
hCAXII-IN-1: A selective inhibitor of human carbonic anhydrase XII, with lower activity against human carbonic anhydrase IX.
Coumarin derivatives: These compounds also inhibit carbonic anhydrases but may have different selectivity profiles and mechanisms of action .
Properties
Molecular Formula |
C21H18ClN3O4 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
4-(chloromethyl)-7-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C21H18ClN3O4/c1-27-17-4-2-14(3-5-17)11-25-12-16(23-24-25)13-28-18-6-7-19-15(10-22)8-21(26)29-20(19)9-18/h2-9,12H,10-11,13H2,1H3 |
InChI Key |
TZSJUXLIUSWVQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


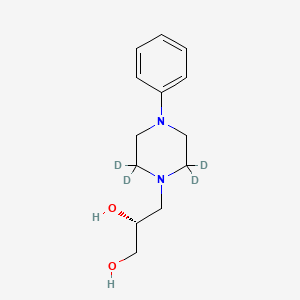
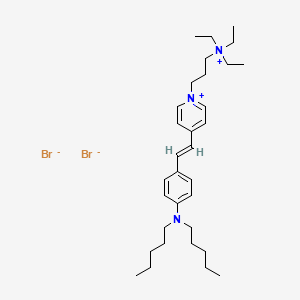

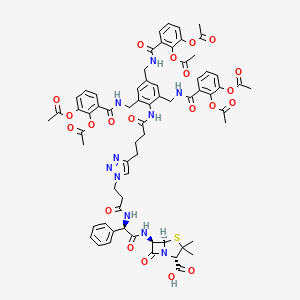
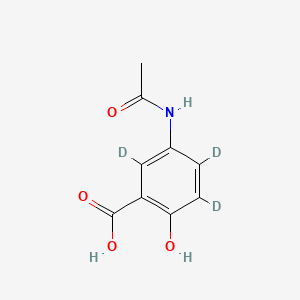

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)



